Bis(4-nitrophenyl)arsinic acid

Description

Overview of Organoarsenic Chemistry in Academic Research

Organoarsenic chemistry, a field with a history spanning over two centuries, investigates compounds containing a carbon-to-arsenic bond. rsc.org These compounds have played a significant role in the development of fundamental chemical theories, including valency and aromaticity. rsc.org Arsenic, a member of Group 15 of the periodic table, primarily forms organometallic compounds in both the +III (arsenites) and +V (arsenates) oxidation states. rsc.orgresearchgate.netnih.gov The trivalent R₃As compounds are typically pseudo-tetrahedral, and the existence of chiral examples (R¹R²R³As) has been known for some time. rsc.org

While many organoarsenic compounds are synthetic, some occur naturally, such as arsenobetaine (B179536) found in marine life. rsc.org Academic research in this area was vibrant until the mid-20th century, particularly driven by the discovery of their pharmacological effects. rsc.orgscite.ai Paul Ehrlich's synthesis of Salvarsan in the early 1900s as a treatment for syphilis marked a high point, establishing it as the first man-made antibiotic and launching the field of antimicrobial chemotherapy. wikipedia.orgnih.gov However, growing concerns over the toxicity of arsenic precursors, which are often volatile and hazardous, led to a decline in experimental studies. scite.ai In recent years, the development of safer synthetic routes has sparked renewed interest, focusing on creating novel arsenic-containing heterocycles and functional materials. scite.ai The field continues to be relevant, with thousands of scientific papers published annually, exploring everything from environmental remediation to medicinal applications. nih.govnih.govresearchgate.net

Historical Perspectives on the Synthesis and Study of Aromatic Arsinic Acids

The journey of organoarsenic chemistry began in 1760 with Louis Claude Cadet's synthesis of 'kakodyl' (tetramethyldiarsine), the first organometallic compound identified. rsc.org This was followed by significant work in the 19th century, including Antoine Béchamp's 1863 report on the synthesis of an organoarsenic compound he named Atoxyl, produced by reacting aniline (B41778) with arsenic acid. wikipedia.org This process, known as the Béchamp reaction, became a foundational method for creating aromatic arsonic acids (RAsO(OH)₂). wikipedia.orgorganicreactions.org

Another pivotal development was the Bart reaction, which involves the reaction of a diazonium salt with an inorganic arsenic compound. organicreactions.org This method proved to be highly versatile and widely used for the preparation of aromatic arsonic acids. organicreactions.orgdtic.mil The Bart reaction can also be extended to produce diarylarsinic acids (R₂AsO(OH)) by coupling a diazo compound with an aromatic arsonite. dtic.mil A third key method, the Rosenmund synthesis, produces salts of arsinic acids by treating aryl halides with sodium or potassium arsenite. organicreactions.org

The synthesis of Bis(4-nitrophenyl)arsinic acid specifically has been documented in the mid-20th century. For instance, a 1953 study by Freedman and Doak reported the formation of bis(p-nitrophenyl)arsinic acid in yields of up to 21% from the reaction of p-nitrobenzenediazonium fluoborate with arsenic trichloride (B1173362) in an ethyl acetate (B1210297) solvent, catalyzed by cuprous bromide. acs.org This work highlights the application of diazonium salt chemistry in the targeted synthesis of specific diarylarsinic acids.

Structural and Electronic Features of this compound within the Class of Diarylarsinic Acids

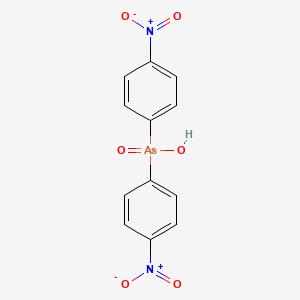

This compound is a member of the diarylarsinic acid family, which is characterized by a pentavalent arsenic atom bonded to two organic groups, an oxygen atom (forming an arsenyl group, As=O), and a hydroxyl group (-OH). vulcanchem.comsciencemadness.org Its chemical structure consists of a central arsinic acid moiety, [AsO(OH)], attached to two 4-nitrophenyl rings. vulcanchem.com

The most prominent feature of this molecule is the presence of two nitro groups (-NO₂) in the para position of each phenyl ring. These nitro groups are strongly electron-withdrawing, which significantly influences the molecule's electronic properties. vulcanchem.com This electronic pull increases the acidity of the arsinic acid proton compared to non-nitrated diarylarsinic acids and affects the reactivity of the aromatic rings in substitution reactions. The arsenic atom is tetrahedrally coordinated, a common geometry for pentavalent arsenic compounds. researchgate.net

The physicochemical properties of this compound are summarized in the table below. Its moderate lipophilicity, indicated by the LogP value, and high polar surface area are direct consequences of the nitro and arsinic acid functional groups. vulcanchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉AsN₂O₆ | vulcanchem.com |

| Molecular Weight | 352.13 g/mol | vulcanchem.com |

| Exact Mass | 351.96800 g/mol | chemsrc.com |

| Boiling Point | 598.6°C at 760 mmHg | chemsrc.com |

| Flash Point | 315.8°C | vulcanchem.com |

| Polar Surface Area (PSA) | 147.40 Ų | vulcanchem.com |

| Octanol-Water Partition Coefficient (LogP) | 1.54580 | vulcanchem.com |

Research Gaps and Future Directions for this compound Studies

Despite the long history of organoarsenic chemistry, significant research gaps persist, particularly for specific and less-common compounds like this compound. A major challenge for the broader field is understanding the environmental fate, metabolic pathways, and detailed toxicological profiles of the vast array of arsenic species. nih.govnih.gov There is a continuous need for advanced analytical methods for the detection, identification, and removal of these compounds from the environment. nih.govacs.org

For this compound, there is a notable lack of recent, dedicated research. Much of the available information comes from older literature or is confined to entries in chemical supply databases. acs.orgchemsrc.com This presents several opportunities for future investigation:

Synthetic and Materials Chemistry: The compound could serve as a precursor or building block for synthesizing more complex arsenic-containing heterocycles, polymers, or coordination complexes with potentially novel electronic or material properties. scite.ainih.gov

Medicinal and Biological Chemistry: While many simple organoarsenicals are toxic, the historical success of this class of compounds in medicine suggests potential applications. nih.gov Future studies could explore the biological activity of this compound and its derivatives, for example, as antibacterial agents or as enzyme inhibitors, an area where other diarylarsinic acids have been investigated. jst.go.jpacs.org

Analytical Chemistry: The related compound, (4-nitrophenyl)arsonic acid, has been used as a reagent in ion chromatography. vulcanchem.com This suggests that this compound could be investigated for similar niche applications in trace metal analysis or as a specialized chemical probe.

Computational Chemistry: Modern computational methods could be employed to provide a deeper understanding of its electronic structure, reaction mechanisms, and potential intermolecular interactions, such as pnictogen bonding, which is an emerging area of interest. mdpi.com

Addressing these research gaps would not only enhance the fundamental understanding of this specific compound but also contribute to the broader knowledge base of organoarsenic chemistry.

Structure

2D Structure

Properties

CAS No. |

7795-89-3 |

|---|---|

Molecular Formula |

C12H9AsN2O6 |

Molecular Weight |

352.13 g/mol |

IUPAC Name |

bis(4-nitrophenyl)arsinic acid |

InChI |

InChI=1S/C12H9AsN2O6/c16-13(17,9-1-5-11(6-2-9)14(18)19)10-3-7-12(8-4-10)15(20)21/h1-8H,(H,16,17) |

InChI Key |

OFIWPVOLQSHYPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Nitrophenyl Arsinic Acid and Analogues

Direct Synthesis Routes for Bis(p-nitrophenyl)arsinic Acids

The direct formation of diaryl arsinic acids, such as Bis(4-nitrophenyl)arsinic acid, from simple precursors is a challenging yet crucial transformation. The primary methods leverage the reactivity of diazonium salts, a versatile class of intermediates in aromatic chemistry.

Bart Reaction-Type Approaches and Modifications

The Bart reaction is a widely used method for creating a carbon-arsenic bond by reacting an aromatic diazonium salt with an inorganic arsenic compound. orgsyn.orgorganicreactions.org While classically employed for the synthesis of aryl arsonic acids (ArAsO(OH)₂), modifications of the reaction conditions can lead to the formation of diaryl arsinic acids (Ar₂AsO(OH)). The reaction generally involves the diazotization of an aromatic amine, in this case, 4-nitroaniline (B120555), followed by a reaction with a salt of arsenous acid, such as sodium arsenite.

The formation of the diaryl product over the monoaryl product is influenced by factors such as the stoichiometry of the reactants and the presence of catalysts. By adjusting the ratio of the diazonium salt to the arsenite, the reaction can be directed towards the formation of the bis-arylated product. Copper salts are often employed as catalysts to facilitate the decomposition of the diazonium salt and the subsequent arylation of the arsenic center.

Reactions Involving Diazonium Salts and Arsenic Precursors

The core of this synthetic approach is the generation of the 4-nitrobenzenediazonium (B87018) ion. This is typically achieved by treating 4-nitroaniline with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). orgsyn.orglkouniv.ac.inunacademy.com This process is known as diazotization. lkouniv.ac.inunacademy.com

Once formed, the diazonium salt is reacted with an arsenic precursor, most commonly sodium arsenite (NaAsO₂), which can be prepared by dissolving arsenic trioxide in a sodium hydroxide (B78521) solution. orgsyn.org The reaction proceeds with the elimination of nitrogen gas and the formation of the C-As bond. taylorfrancis.com To favor the formation of this compound, a higher concentration of the diazonium salt relative to the arsenic precursor is generally required.

Key Reaction Steps:

Diazotization: 4-nitroaniline is converted to 4-nitrobenzenediazonium chloride using sodium nitrite and hydrochloric acid.

Arsenation: The resulting diazonium salt solution is added to a solution of an arsenic precursor, such as sodium arsenite, often in the presence of a copper catalyst.

Workup: The final product is isolated from the reaction mixture through acidification and purification steps.

Alternative Synthetic Pathways for Arsinic Acid Formation

While the Bart reaction and its modifications are the most prominent methods, other strategies for forming arsinic acids exist in the broader context of organoarsenic chemistry. The Rosenmund reaction, for instance, involves the treatment of aryl halides with sodium or potassium arsenite to yield salts of arsenic acids. organicreactions.org However, the application of this method to highly deactivated aryl halides like 4-nitrochlorobenzene for the synthesis of this compound is less common. Another potential, though less direct, route could involve the oxidation of a corresponding trivalent arsenic species, such as a diarylarsine, although this would require the prior synthesis of the trivalent compound. For this compound, the diazonium salt-based routes remain the most practical and widely described methods. researchgate.net

Synthesis of Monosubstituted (4-nitrophenyl)arsonic Acid Precursors and Derivatization

The synthesis of the monosubstituted precursor, 4-nitrophenylarsonic acid, is a critical step, as it can potentially be derivatized further. This section explores its direct preparation and pathways involving functional group modifications on the aromatic ring.

Preparation of 4-nitrophenylarsonic acid

The synthesis of 4-nitrophenylarsonic acid is well-documented and also predominantly achieved via the Bart reaction. orgsyn.org The procedure involves the reaction of diazotized 4-nitroaniline with a solution of sodium arsenite. orgsyn.org The use of a copper salt catalyst is typical. A detailed and verified procedure is available in Organic Syntheses, which provides a reliable method for laboratory-scale preparation. orgsyn.orgorganicdivision.org

The process begins with the diazotization of 4-nitroaniline in an acidic medium. orgsyn.org The resulting diazonium salt is then added to an alkaline solution of sodium arsenite containing a copper(I) chloride catalyst. The reaction proceeds with the evolution of nitrogen gas. After the reaction is complete, the mixture is acidified to precipitate the crude 4-nitrophenylarsonic acid, which can then be purified by recrystallization. orgsyn.org

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| p-Nitroaniline | 1. Sodium nitrite, Hydrochloric acid 2. Sodium arsenite, Sodium hydroxide, Copper(I) chloride | Diazotization at 0°C, followed by reaction with arsenite solution, then warming to 60°C | p-Nitrophenylarsonic acid | 62-68% |

Functional Group Interconversions on the Aromatic Ring

An alternative strategy to direct arsenation of a nitrated aniline (B41778) involves performing functional group interconversions on a pre-existing arylarsonic acid. The most relevant transformation in this context is the nitration of phenylarsonic acid.

This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The arsonic acid group (-AsO(OH)₂) is a deactivating group and a meta-director. However, under forcing conditions, para-substitution can also occur. The reaction of acetanilide (B955) with a nitrating mixture, followed by hydrolysis, is a common laboratory procedure to favor the formation of the para-nitro isomer, 4-nitroaniline, which is a key starting material for the Bart reaction. stuba.sk A similar strategy of nitrating a protected arylarsonic acid could potentially be employed to enhance para-selectivity, followed by deprotection.

Green Chemistry Approaches and Sustainable Synthesis Considerations

The integration of green chemistry principles into the synthesis of this compound and its analogs is an emerging area of research. Key strategies include the use of alternative energy sources like microwave irradiation and mechanochemistry, the substitution of conventional volatile organic solvents with more environmentally benign alternatives, and the development of novel catalytic methods to improve reaction efficiency and reduce waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been recognized as a valuable tool in green chemistry for its ability to significantly reduce reaction times, often from hours to minutes, and improve product yields. longdom.orgijnrd.orgmtak.hu This technique utilizes the efficient heating of polar molecules through dielectric polarization, leading to rapid and uniform heating of the reaction mixture. youtube.com While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the general applicability of this method to a wide range of organic reactions suggests its potential for the synthesis of arylarsonic and diarylarsinic acids. mtak.huajrconline.org The benefits of MAOS, such as enhanced reaction rates and the potential for solvent-free conditions, make it an attractive avenue for the sustainable synthesis of these organoarsenic compounds. ijnrd.org

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis of Aryl-As Compounds

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Potential) |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Reduced |

| Solvent Volume | Often large volumes required | Reduced or solvent-free |

| Yield | Variable | Potentially higher |

| By-product Formation | Can be significant | Often reduced |

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, particularly ball milling, offers a compelling solvent-free approach to chemical synthesis. beilstein-journals.org This technique involves the use of mechanical force to induce chemical reactions, thereby eliminating the need for bulk solvents and reducing the generation of solvent-related waste. beilstein-journals.org The application of mechanochemistry has been explored for various organic and organometallic transformations, demonstrating its potential for a more sustainable production of complex molecules. beilstein-journals.org Although detailed experimental data on the mechanochemical synthesis of this compound is scarce, the successful application of this method to other complex organic molecules suggests its feasibility. This approach aligns with the core principles of green chemistry by minimizing solvent use and often leading to higher energy efficiency.

Greener Solvents and Solvent-Free Conditions

The reduction or replacement of hazardous volatile organic solvents is a cornerstone of green chemistry. Traditional syntheses of organoarsenic compounds may employ solvents that pose environmental and health risks. Research into greener alternatives, such as water, supercritical fluids, ionic liquids, and bio-derived solvents, is an active area. longdom.org For reactions like palladium-catalyzed arylations, which can be employed in the synthesis of diarylarsinic acid precursors, the use of eco-friendly solvents like carbonates has been investigated. researchgate.net

Solvent-free synthesis represents the ideal scenario from a green chemistry perspective, minimizing waste and simplifying purification processes. nih.govscirp.org Techniques like mechanochemistry inherently offer solvent-free conditions. Additionally, some reactions can be performed "neat," where the reactants themselves act as the reaction medium, particularly with microwave heating. ijnrd.org

Advanced Catalytic Methods

Structural Elucidation and Advanced Characterization of Bis 4 Nitrophenyl Arsinic Acid

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For aromatic organoarsenicals like Bis(4-nitrophenyl)arsinic acid, ¹H and ¹³C NMR are particularly informative. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit signals characteristic of the 4-nitrophenyl groups. The aromatic protons will likely appear as a set of two doublets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. This pattern arises from the coupling between adjacent protons on the benzene ring. The electron-withdrawing nature of the nitro group (NO₂) and the arsinic acid moiety (-As(O)OH) deshields the aromatic protons, causing them to resonate at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each chemically distinct carbon atom in this compound will produce a separate signal. fiveable.me The aromatic carbons are expected to resonate in the range of 120-150 ppm. oregonstate.edulibretexts.org The carbon atom directly attached to the arsenic (ipso-carbon) and the carbon bearing the nitro group will have distinct chemical shifts influenced by these substituents. Quaternary carbons, such as the ipso-carbon, often exhibit weaker signals. hw.ac.uk

Hypothetical ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | d | Aromatic protons ortho to NO₂ |

| ~7.9 | d | Aromatic protons meta to NO₂ |

| ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | |

| ~150 | Aromatic carbon attached to NO₂ | |

| ~140 | Aromatic carbon attached to As | |

| ~130 | Aromatic CH meta to NO₂ | |

| ~125 | Aromatic CH ortho to NO₂ |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum will be dominated by characteristic absorption bands of the nitro and arsinic acid groups. researchgate.net

The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com The arsinic acid group (-As(O)OH) is characterized by the As=O stretching vibration, which is expected to appear as a strong band in the 800-950 cm⁻¹ region. rsc.orgrsc.org The As-O single bond stretching vibrations are typically observed at lower frequencies. rsc.org Additionally, the O-H stretching of the arsinic acid group will produce a broad absorption band in the high-frequency region of the spectrum, generally between 2500 and 3300 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (arsinic acid) | 2500 - 3300 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| N-O asymmetric stretch (nitro) | 1550 - 1475 | Strong |

| N-O symmetric stretch (nitro) | 1360 - 1290 | Strong |

| As=O stretch (arsinic acid) | 800 - 950 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.netlibretexts.org For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed. mdpi.com

The mass spectrum will show a molecular ion peak (or a pseudomolecular ion peak such as [M-H]⁻ in negative ion mode) corresponding to the molecular weight of the compound. The fragmentation of organoarsenic compounds often involves the cleavage of the carbon-arsenic bond. researchgate.net For this compound, common fragmentation pathways would likely involve the loss of one or both 4-nitrophenyl groups. The nitro group itself can also undergo fragmentation, for example, by the loss of NO or NO₂. mdpi.comyoutube.com

Potential Fragmentation Pathways for this compound in Mass Spectrometry:

| Fragment Ion | Description of Neutral Loss |

|---|---|

| [M - C₆H₄NO₂]⁺ | Loss of a 4-nitrophenyl radical |

| [M - OH]⁺ | Loss of a hydroxyl radical |

| [C₆H₄NO₂]⁺ | 4-nitrophenyl cation |

| [As(O)OH]⁺ | Arsinic acid cation |

Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. usra.edu It is particularly useful for studying the vibrational modes of the arsinic acid moiety. nih.gov The As=O and As-C stretching vibrations in organoarsenic compounds give rise to characteristic Raman signals. rsc.orgresearchdata.edu.au For arsinic acids, the As=O stretch is typically observed as a strong band in the Raman spectrum. bohrium.com The symmetric stretching of the two As-C bonds in this compound would also be expected to produce a distinct Raman signal. Furthermore, the symmetric stretching of the nitro group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic ring breathing | ~1000 |

| N-O symmetric stretch | 1360 - 1290 |

| As=O stretch | 800 - 950 |

| As-C symmetric stretch | 550 - 650 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. carleton.edu The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. researchgate.net

Anticipated Structural Parameters from X-ray Crystallography:

| Parameter | Expected Value |

|---|---|

| As-C bond length | ~1.9 Å |

| As=O bond length | ~1.65 Å |

| As-OH bond length | ~1.71 Å |

| C-As-C bond angle | ~109.5° |

| O=As-OH bond angle | ~109.5° |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pnictogen Bonding)

The supramolecular assembly of this compound in the solid state is anticipated to be dominated by a network of strong hydrogen bonds, complemented by weaker, yet structurally significant, pnictogen and other non-covalent interactions.

Hydrogen Bonding:

The primary drivers of the crystal packing in arsonic acids are the strong hydrogen bonds formed by the arsonic acid groups waikato.ac.nz. The -As(O)OH group contains both a strong hydrogen bond donor (the hydroxyl proton) and two effective acceptors (the arsenyl oxygen and the hydroxyl oxygen). This functionality facilitates the formation of robust and directional hydrogen-bonding networks. In related substituted phenylarsonic acids, extensive hydrogen-bonded networks are consistently observed waikato.ac.nz. For instance, in the crystal structure of phenylarsonic acid, the molecules are linked by strong O-H···O hydrogen bonds, forming chains or more complex three-dimensional arrays.

In the case of this compound, the arsinic acid group, R₂As(O)OH, would similarly be expected to form strong intermolecular O-H···O hydrogen bonds. These interactions would likely link adjacent molecules into chains or dimeric motifs. The presence of the two nitro-substituted phenyl rings introduces additional potential for weaker C-H···O hydrogen bonds, where the aromatic protons can interact with the oxygen atoms of the arsonic acid or nitro groups of neighboring molecules.

Pnictogen Bonding:

A pnictogen bond is a non-covalent interaction where a pnictogen atom (in this case, arsenic) acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule mdpi.commdpi.comresearchgate.net. The arsenic atom in this compound, being bonded to electronegative oxygen and carbon atoms, can be expected to have regions of positive electrostatic potential, known as σ-holes, which can engage in attractive interactions with electron-rich sites mdpi.com.

The strength of pnictogen bonds is influenced by the nature of the substituents on the arsenic atom. The presence of electron-withdrawing nitro groups on the phenyl rings in this compound would likely enhance the electrophilic character of the arsenic atom, thereby strengthening any potential pnictogen bonding interactions.

Other Intermolecular Interactions:

In addition to hydrogen and pnictogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice. The nitro groups, being electron-withdrawing, can polarize the phenyl rings, potentially leading to favorable offset or face-to-face π-stacking arrangements.

The following table summarizes the probable intermolecular interactions in the crystal structure of this compound based on the analysis of its functional groups and data from related compounds.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Strong Hydrogen Bond | -As(O)OH | O =As- or -As-OH | Primary structural motif, forming chains or dimers. |

| Weak Hydrogen Bond | Aromatic C-H | O (nitro or arsinic acid) | Secondary stabilization of the primary network. |

| Pnictogen Bond | As | O (nitro or arsinic acid) | Directional control of molecular orientation. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to overall lattice stability. |

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming extensive and varied intermolecular interactions. The potential for different hydrogen-bonding motifs and packing arrangements in this compound suggests that it may exhibit polymorphism.

To date, specific studies on the polymorphism and controlled crystallization of this compound are not prevalent in the accessible scientific literature. However, based on studies of similar organic compounds, it can be hypothesized that different crystalline forms could be obtained by varying crystallization conditions such as:

Solvent: The polarity and hydrogen-bonding capability of the crystallization solvent can influence which intermolecular interactions are favored, potentially leading to different polymorphs.

Temperature and Cooling Rate: The kinetics of crystal nucleation and growth are temperature-dependent, and rapid or slow cooling can result in the formation of different crystalline phases.

Presence of Additives: Impurities or specifically added molecules can sometimes act as templates or inhibitors for the growth of certain polymorphs.

A comprehensive study of the crystallization behavior of this compound would be necessary to identify and characterize any potential polymorphs. Such a study would typically involve techniques like X-ray powder diffraction (XRPD) to screen for different crystalline forms and single-crystal X-ray diffraction to solve the structures of any identified polymorphs. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would also be valuable for characterizing the thermal stability and phase transitions of different crystalline forms.

The following table outlines a hypothetical framework for a study on the polymorphism of this compound.

| Crystallization Parameter | Variable | Expected Outcome | Analytical Technique |

| Solvent System | Ethanol, Acetone, Toluene, Water | Isolation of different polymorphs or solvates. | XRPD, Single-Crystal XRD |

| Cooling Profile | Rapid Cooling vs. Slow Evaporation | Formation of kinetically or thermodynamically favored forms. | XRPD, Optical Microscopy |

| Temperature | Isothermal crystallization at various temperatures | Identification of temperature-dependent polymorphs. | DSC, Temperature-controlled XRPD |

Further research in this area would be invaluable for a complete understanding of the solid-state chemistry of this compound.

Coordination Chemistry and Ligand Properties of Bis 4 Nitrophenyl Arsinic Acid

Complexation Behavior with Metal Ions

The coordination of Bis(4-nitrophenyl)arsinic acid to metal ions is primarily dictated by the arsinic acid group, with the peripheral nitro groups exerting a secondary, yet significant, electronic influence.

The arsinic acid functional group, R₂AsO(OH), is a versatile ligand. It can coordinate to metal centers in several ways. Deprotonation of the acidic proton yields the arsinate (B1236438) anion, [R₂AsO₂]⁻, which can act as a ligand. The two oxygen atoms of the arsinate group can coordinate to a metal ion in a monodentate fashion, where only one oxygen atom binds to the metal, or more commonly, in a bidentate fashion. In bidentate coordination, the two oxygen atoms can either chelate to a single metal center, forming a four-membered ring, or bridge between two different metal ions, leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric bulk of the R groups, the reaction solvent, and the presence of other competing ligands.

The two nitro groups (–NO₂) positioned at the para-position of each phenyl ring have a profound impact on the electronic properties of the this compound ligand. As potent electron-withdrawing groups, they decrease the electron density on the aromatic rings and, through inductive and resonance effects, on the arsinate functional group. nih.govresearchgate.net This reduction in electron density lowers the pKa of the arsinic acid, making it a stronger acid compared to its non-nitrated analogue, diphenylarsinic acid.

This electronic modification influences the ligand's coordination preferences. The decreased basicity of the oxygen donor atoms in the arsinate moiety can result in weaker metal-oxygen bonds compared to analogous ligands without electron-withdrawing substituents. However, the strong electron-withdrawing nature of the nitro groups can also stabilize the resulting metal complexes by delocalizing negative charge. nih.govnih.gov Furthermore, the oxygen atoms of the nitro groups themselves could potentially act as weak donor sites, participating in secondary coordination or forming hydrogen bonds that stabilize the crystal lattice of the resulting complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the arsinic acid ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the arsinic acid, promoting coordination. The resulting complexes can then be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques. mdpi.comsemanticscholar.org

Several spectroscopic methods are instrumental in elucidating the structure and bonding within metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the coordination of the arsinate group. The free ligand exhibits characteristic stretches for the As=O and As–OH groups. Upon coordination to a metal ion, the vibrational frequencies of these bonds shift. For instance, the formation of a metal-oxygen bond typically causes a shift in the As=O stretching frequency to a lower wavenumber, providing clear evidence of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution. Changes in the chemical shifts of the protons and carbons in the nitrophenyl rings upon complexation can indicate the extent of metal-ligand interaction. nih.gov

UV-Visible Spectroscopy: The electronic spectra of these complexes can offer insights into the coordination geometry around the metal center, especially for transition metal ions. The spectra may show d-d transitions or charge-transfer bands involving the metal and the ligand. mdpi.com

A summary of typical spectroscopic data for related nitrophenyl-containing metal complexes is presented below.

| Spectroscopic Technique | Ligand (Hypothetical Data) | Metal Complex (Hypothetical Data) | Interpretation of Change |

| FT-IR (cm⁻¹) | ν(As=O): ~880ν(As-OH): ~750 | ν(As-O)sym: ~840ν(As-O)asym: ~720 | Shift to lower wavenumbers indicates coordination of oxygen atoms to the metal center. |

| ¹H NMR (ppm) | Aromatic H: 7.8-8.3 | Aromatic H: 7.9-8.5 | Shift in aromatic proton signals suggests a change in the electronic environment upon complexation. |

| UV-Vis (nm) | λmax: ~270 | λmax: ~275 (Ligand-based)New bands in visible region | Appearance of new bands can be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions. |

Theoretical Insights into Ligand-Metal Interactions

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for understanding the nature of the bonding between this compound and metal ions. mdpi.comsemanticscholar.org Theoretical calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structures of the metal complexes, which can be compared with experimental data from X-ray crystallography.

Simulate Spectra: Calculate vibrational frequencies (IR) and electronic transitions (UV-Vis), which can aid in the interpretation of experimental spectra.

Evaluate Electronic Effects: Model how the electron-withdrawing nitro groups influence the charge distribution across the ligand and affect the strength and nature of the interaction with the metal center.

Theoretical studies can elucidate the dominant components of the metal-ligand bond, often revealing a strong electrostatic character complemented by a significant charge-transfer component, where the ligand donates electron density to the metal ion. mdpi.comsemanticscholar.org

Electrochemical Behavior and Redox Mechanisms

Polarographic Studies of Bis(nitrophenyl)arsinic Acids

Polarography is an electrochemical technique used to study reducible or oxidizable substances. While specific polarographic data for bis(4-nitrophenyl)arsinic acid is not extensively detailed in recent literature, studies on related aromatic arsonic and arsinic acids provide insight into its likely behavior.

In acidic solutions, aromatic arsinic acids generally exhibit well-defined reduction waves at a dropping mercury electrode. These reductions are typically irreversible and involve a coupled protonation step. For many aromatic arsinic acids, the peak current is found to be dependent on pH, suggesting that the reduction current is not purely diffusion-controlled. Quantitative analysis of these compounds is often achievable using techniques like differential pulse polarography. tamu.edu

For bis(nitrophenyl)arsinic acids, the polarogram is expected to show reduction waves corresponding to both the nitro groups and the arsinic acid group. The nitro groups on the aromatic rings are highly electrophilic and are typically reduced at less negative potentials than the arsinic acid group. The reduction of the two nitro groups may occur in one or more steps, depending on the specific conditions.

A study on the polarographic behavior of bis(aminophenyl)arsinic acids, which are related reduction products, indicated an irreversible three-electron reduction for the arsinic acid group in acidic media. This suggests that the arsinic acid moiety in bis(nitrophenyl)arsinic acid would likely also undergo a multi-electron reduction.

Electrolytic Reduction Mechanisms of Aromatic Nitro-Containing Arsinic Acids

The reduction process generally involves two primary sites on the molecule: the nitro groups and the arsinic acid group.

Reduction of the Nitro Groups: The nitro groups are typically reduced first, or simultaneously with the arsinic acid group. This reduction can proceed through a series of intermediates to ultimately form the corresponding amino groups. The complete reduction of a nitro group to an amine is a six-electron process.

Reduction of the Arsinic Acid Group: The arsinic acid group (-AsOOH) can be reduced to various lower oxidation states of arsenic. The final product is highly dependent on the electrolytic conditions. kyoto-u.ac.jp

Based on the electrolytic reduction of similar compounds, the following general mechanisms can be proposed for this compound:

In weaker acidic solutions and with cathodes like mercury or lead: A complete reduction of both the nitro groups and the arsinic acid group can occur, potentially leading to the formation of bis(4-aminophenyl)arsine. kyoto-u.ac.jp

In stronger acidic solutions: The reduction may lead to the formation of arseno compounds, where two arsenic atoms are linked by a double bond. For this compound, this could result in a polymeric structure or a molecule like bis(4-aminophenyl)diarsene dihydro-chloride after the reduction of the nitro groups. kyoto-u.ac.jp

With cathodes of lower over-voltage (e.g., platinum, nickel, copper): The reduction may be more selective, with the arsinic acid group being less readily reduced. In such cases, the primary reaction would be the reduction of the nitro groups to form bis(4-aminophenyl)arsinic acid or intermediate azoxy compounds. kyoto-u.ac.jp

The following table outlines the potential reduction products based on the electrolytic conditions, drawing parallels from related aromatic arsinic acids.

| Cathode Material | Acid Concentration | Likely Major Reduction Product of this compound |

| Mercury, Lead | Weak Acid | Bis(4-aminophenyl)arsine |

| Mercury, Lead | Strong Acid | Polymeric arseno compounds (e.g., bis(4-aminophenyl)diarsene) |

| Platinum, Nickel, Copper | Acidic | Bis(4-aminophenyl)arsinic acid |

Influence of pH on Electrochemical Properties

The pH of the electrolyte solution has a significant impact on the electrochemical properties of this compound, as the reduction of both the nitro groups and the arsinic acid moiety involves the consumption of protons.

Generally, as the pH of the solution decreases (becomes more acidic), the reduction potentials for both the nitro groups and the arsinic acid group shift to more positive (less negative) values. This is because the availability of protons facilitates the reduction reactions. The relationship between the peak potential and pH can provide information on the number of protons involved in the rate-determining step of the electrode reaction. For many arsenic compounds, this relationship is linear over certain pH ranges. tamu.edu

For the arsinic acid group, the electrochemical oxidation of arsenite (a potential reduction intermediate) on a gold electrode has been shown to be pH-dependent, with the number of protons and electrons transferred being equal in the electrode process. nih.gov A similar dependency is expected for the reduction of the arsinic acid group in this compound.

Redox Potentials and Electron Transfer Processes

The redox potentials of this compound are characteristic of the energy required to add electrons to the molecule. The presence of electron-withdrawing nitro groups significantly influences the redox behavior.

The electron transfer processes for this compound involve multiple, sequential steps. The initial electron transfers are likely associated with the reduction of the two nitro groups. The reduction of a nitro group to a nitroso group is a two-electron process, which is then followed by further reduction to a hydroxylamine (B1172632) and finally to an amine.

The arsinic acid group undergoes a multi-electron reduction. Cyclic voltammetric studies on dimethylarsinic acid have suggested a three-electron reduction. tamu.edu For this compound, the reduction of the arsinic acid center is also expected to be an irreversible, multi-electron process.

Advanced Analytical Methodologies for Detection and Speciation

Chromatographic Techniques for Organoarsenic Analysis

Chromatography is the principal approach for separating different arsenic species from a sample matrix before their detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) depends on the specific properties of the target analytes and the complexity of the sample. thermofisher.com For aromatic arsenic compounds like Bis(4-nitrophenyl)arsinic acid, which contains two nitro-functionalized phenyl rings, HPLC is a particularly suitable technique.

High Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a powerful tool for the analysis of aromatic organoarsenic compounds. The presence of the nitrophenyl groups in this compound provides a strong chromophore, making it highly amenable to UV detection. This method offers a cost-effective and widely available option for quantification.

The separation is typically achieved using reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A study on the analysis of related nitrophenol compounds demonstrated the successful separation and quantification of 4-nitrophenol (B140041) and its metabolites using an isocratic ion-pair RP-HPLC method with UV detection at 290 nm. sigmaaldrich.com Similarly, a method for determining impurities in 4-nitrophenol utilized reversed-phase HPLC with diode array detection, showcasing the ability to resolve structurally similar aromatic compounds. cdc.gov For this compound, a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., methanol (B129727) or acetonitrile) would likely be employed to achieve optimal separation from matrix components and potential metabolites.

In a validated method for other aromatic arsenic compounds, including nitarsone (B135203) (4-nitrophenylarsonic acid), ultra-performance liquid chromatography (UPLC), a high-resolution form of HPLC, was coupled with UV detection. nih.gov This method required pre-column derivatization to enhance sensitivity but highlights the applicability of the fundamental technique. The method demonstrated good linearity and precision, which are expected for the analysis of this compound.

Table 1: Example HPLC-UV Method Parameters for Related Aromatic Arsenicals

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Phosphate (B84403) Buffer and Methanol/Acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | ~260-290 nm (based on UV absorbance of nitrophenyl group) |

| Limit of Quantitation | Low µg/L to mg/L range, depending on derivatization |

Hyphenated Techniques: HPLC-ICP-MS and HPLC-ICP-AES for Speciation

For unparalleled sensitivity and element-specific detection, HPLC is coupled with inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma atomic emission spectrometry (ICP-AES). thermofisher.commdpi.com These "hyphenated" techniques are the gold standard for arsenic speciation analysis. jfda-online.comnih.govnih.gov After the HPLC column separates the different arsenic compounds, the eluent is introduced into the ICP torch, where it is atomized and ionized at high temperatures. The resulting arsenic ions are then guided into the mass spectrometer (in ICP-MS) or their atomic emission is measured (in ICP-AES) for highly specific and sensitive quantification.

HPLC-ICP-MS: This is the most widely used technique for arsenic speciation due to its extremely low detection limits, often in the ng/L (parts per trillion) range. thermofisher.comresearchgate.net It combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS. nih.gov An analytical method developed for the simultaneous determination of roxarsone, arsanilic acid, and nitarsone in chicken utilized HPLC-ICP-MS, achieving quantification limits of 1 µg/kg. nih.gov This demonstrates the method's capability to detect trace levels of aromatic organoarsenicals in complex biological matrices. The primary advantage is that detection is based on the presence of the arsenic atom (m/z 75), virtually eliminating matrix interferences that can affect other detectors like UV.

HPLC-ICP-AES: While generally less sensitive than ICP-MS, ICP-AES is another robust detection method. thermofisher.com It measures the characteristic wavelengths of light emitted by arsenic atoms in the plasma. This technique is less susceptible to certain types of interferences that can affect ICP-MS and can be a viable alternative, particularly when concentrations of the target analyte are higher.

Table 2: Performance Characteristics for HPLC-ICP-MS Analysis of Organoarsenic Compounds

| Arsenic Species | Matrix | Limit of Detection (LOD) | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Nitarsone, Roxarsone | Chicken | <1 µg/kg | 85.4 - 103.1 | nih.gov |

| As(III), DMA, MMA, As(V) | Fruit Juice | 0.35 - 0.70 µg/kg | 90 - 107 | |

| AsB, As(III), MMA, DMA, As(V) | Human Serum | 0.3 - 1.5 ng/mL | 94 - 139 | researchgate.net |

Data from related organoarsenic compounds illustrate the typical performance of the HPLC-ICP-MS technique.

Ion Chromatography for Arsenic Speciation

Ion chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. It utilizes stationary phases with charged functional groups (ion-exchange resins) to separate analytes based on their charge. For arsenic speciation, anion-exchange chromatography is particularly effective for separating negatively charged arsenic species, such as arsenite [As(III)], arsenate [As(V)], and organic arsonic and arsinic acids.

This compound, being an acidic compound, is well-suited for separation by anion-exchange IC. A method for quantifying four anionic arsenic species in fruit juices used IC coupled with ICP-MS (IC-ICP-MS) and achieved detection limits in the sub-µg/kg range. The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) carbonate), and a gradient elution is used to separate the different arsenic species based on the strength of their interaction with the stationary phase. researchgate.net While both HPLC and IC are suitable for arsenic speciation, IC can offer distinct advantages for separating a wide range of anionic species in a single chromatographic run. thermofisher.com

Sample Preparation and Stability Considerations for Analytical Studies

The reliability of any analytical methodology for this compound hinges on proper sample preparation and ensuring the stability of the analyte throughout the process. The primary goal of sample preparation is to extract the target compound from the sample matrix (e.g., soil, water, tissue) into a clean solvent compatible with the chromatographic system, without altering its chemical form. nih.gov

Extraction: Common extraction techniques for organoarsenic compounds include solvent extraction, microwave-assisted extraction, and enzymatic digestion. For a compound like this compound in a solid matrix like soil or tissue, a common approach would be extraction with a mixture of an organic solvent (like methanol or acetonitrile) and water. nih.gov Microwave-assisted extraction can significantly reduce extraction times and improve efficiency.

Cleanup: Following extraction, a cleanup step is often necessary to remove matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the sample extract is passed through a cartridge that selectively retains either the analyte or the interferences.

Stability: A critical and often overlooked aspect is the stability of the arsenic species during sample collection, storage, and preparation. researchgate.net Organoarsenic compounds can be susceptible to degradation or transformation (e.g., oxidation, reduction, or microbial degradation). Therefore, stability studies are essential. Samples are often stored frozen and in the dark to minimize degradation. It is also crucial to evaluate the stability of the analyte in the final extract solution prior to analysis, as transformations can occur even at room temperature. researchgate.net The repeatability of retention times and peak areas over time is a key indicator of sample stability. researchgate.net

Development of Novel Analytical Methods for this compound

While established methods like HPLC-ICP-MS are robust, research continues to focus on developing novel analytical methodologies with improved speed, sensitivity, selectivity, and field-portability. For a specific compound like this compound, these efforts would focus on optimizing both the separation and detection steps.

One area of development is in advanced chromatographic separations. The use of two-dimensional HPLC (2D-HPLC) offers significantly enhanced resolving power for highly complex samples. This technique can separate co-eluting peaks that would otherwise interfere with quantification in a standard one-dimensional separation.

Another promising area is the development of novel sensors. Recent research has demonstrated the creation of colorimetric and ratiometric sensors capable of distinguishing between arsenite and arsenate with high selectivity and sensitivity in the parts-per-billion (ppb) range. These sensors, often fabricated into disposable paper strips, offer a convenient and rapid method for screening samples. While currently focused on inorganic arsenic, the principles could be adapted to create selective sensors for specific organoarsenic compounds like this compound by designing receptors with a high affinity for the diarylarsinic acid structure.

Furthermore, advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), can provide structural confirmation of the analyte, which is a significant advantage over detectors that only provide elemental or quantitative information. These techniques can help identify unknown metabolites or degradation products of this compound in complex samples.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Arsenite | As(III) |

| Arsenate | As(V) |

| Nitarsone | 4-nitrophenylarsonic acid |

| Roxarsone | 3-nitro-4-hydroxyphenylarsonic acid |

| Arsanilic acid | 4-aminophenylarsonic acid |

| Dimethylarsinic acid | DMA |

| Monomethylarsonic acid | MMA |

| Arsenobetaine (B179536) | AsB |

| Methanol | - |

| Acetonitrile | - |

| Ammonium carbonate | - |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to determine the electronic structure and optimized geometry of molecules. semanticscholar.orgmdpi.com For Bis(4-nitrophenyl)arsinic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict key structural parameters and reactivity descriptors. mdpi.comnih.gov

The optimized molecular structure reveals the spatial arrangement of atoms at the lowest energy state. semanticscholar.org Studies on substituted phenylarsonic acids show that bond lengths and angles around the arsenic center are relatively consistent. waikato.ac.nz For this compound, the key bond lengths are expected to fall within narrow ranges, influenced by the two electron-withdrawing nitrophenyl groups. waikato.ac.nz

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value Range | Description |

|---|---|---|

| As-C Bond Length | 1.88 - 1.91 Å | The length of the covalent bond between the arsenic atom and the carbon atoms of the two phenyl rings. waikato.ac.nz |

| As=O Bond Length | 1.65 - 1.68 Å | The length of the double bond between the arsenic and the oxo oxygen atom. waikato.ac.nz |

| As-O(H) Bond Length | 1.70 - 1.73 Å | The length of the single bond between the arsenic atom and the hydroxyl oxygen. waikato.ac.nz |

| C-N Bond Length | ~1.47 Å | The bond connecting the nitro group to the phenyl ring. |

| N-O Bond Length | ~1.22 Å | The bonds within the nitro group. |

| O-As-O Bond Angle | ~110-115° | The angle formed by the oxygen atoms attached to the central arsenic atom. |

Note: These values are estimations based on data from structurally related phenylarsonic acids and may vary in the actual molecule.

DFT calculations also provide insights into molecular reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. mdpi.com Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's behavior in chemical reactions. semanticscholar.orgmdpi.com

Molecular Electrostatic Potential (MEP) Analysis for Understanding Reactivity

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. mdpi.com

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): These regions are electron-rich and represent favorable sites for electrophilic attack. Such areas are predicted to be concentrated around the oxygen atoms of the arsinyl group (As=O and As-OH) and, most prominently, the oxygen atoms of the two nitro groups. mdpi.comresearchgate.net

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group (the acidic proton) is expected to be the most positive region on the molecular surface. researchgate.net The hydrogen atoms on the phenyl rings will also exhibit a positive potential.

Neutral Potential (Green): These areas typically correspond to the carbon framework of the phenyl rings.

This charge distribution is critical for understanding how the molecule interacts with other chemical species, including biological receptors or reactants. researchgate.net

Table 2: Predicted Reactive Sites of this compound from MEP Analysis

| Region | Predicted Electrostatic Potential | Type of Attack Favored |

|---|---|---|

| Oxygen atoms of Nitro (NO₂) groups | Strongly Negative | Electrophilic Attack |

| Oxygen atoms of Arsinic Acid (AsO₂H) group | Negative | Electrophilic Attack |

| Acidic Hydrogen of Hydroxyl (-OH) group | Strongly Positive | Nucleophilic Attack |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful methods for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. While specific mechanistic studies on this compound are not prevalent, the hydrolysis of the structurally similar compound bis(4-nitrophenyl) phosphate (B84403) (BNPP) has been investigated. researchgate.net

DFT calculations can be employed to:

Locate Transition States: Algorithms can find the saddle point on the potential energy surface that represents the highest energy barrier a reaction must overcome. The geometry of this transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

Model Reaction Pathways: By mapping out the energies of intermediates and transition states, the entire reaction coordinate can be modeled, allowing for a detailed understanding of the step-by-step mechanism.

For reactions involving this compound, such as esterification, hydrolysis, or ligand exchange at the arsenic center, computational modeling could predict the most favorable pathways and the factors influencing reaction rates.

Computational Prediction of Spectroscopic Properties

DFT and other quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental data. globalresearchonline.netnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. globalresearchonline.netresearchgate.net For this compound, these calculations would help assign specific absorption bands in the experimental FT-IR and FT-Raman spectra. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source of Analogy |

|---|---|---|

| O-H Stretch | ~3000 | Strong H-bonding shifts this band to lower frequencies. princeton.edu |

| C-H Stretch (Aromatic) | 3000 - 3100 | Typical for aromatic C-H bonds. globalresearchonline.net |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Characteristic strong absorption for nitro compounds. researchgate.net |

| NO₂ Symmetric Stretch | 1335 - 1355 | Characteristic strong absorption for nitro compounds. researchgate.net |

| C=C Stretch (Aromatic) | 1430 - 1625 | Multiple bands expected from the phenyl rings. scribd.com |

| As=O Stretch | ~900 | A key diagnostic peak for arsonic acids. |

| As-O(H) Stretch | 650 - 670 | Related to the single bond to the hydroxyl group. globalresearchonline.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov For this compound, the ¹H NMR spectrum is expected to show two sets of doublets in the aromatic region, characteristic of a para-substituted phenyl ring. The ¹³C NMR spectrum would show distinct signals for the ipso, ortho, meta, and para carbons of the nitrophenyl rings. Comparing calculated spectra with experimental results is a powerful method for structural verification. nih.gov

Investigation of Non-Covalent Interactions (e.g., Pnictogen Bonding, Hydrogen Bonding)

Non-covalent interactions are crucial in dictating the supramolecular assembly, crystal packing, and biological interactions of molecules.

Hydrogen Bonding: Arsonic acids are well-known for forming extensive and strong hydrogen-bonded networks in the solid state. waikato.ac.nz The acidic proton of the As-O-H group in this compound is a strong hydrogen bond donor, while the doubly bonded oxygen (As=O) is an effective acceptor. This can lead to the formation of dimers or extended chains in the crystal lattice. waikato.ac.nz The oxygen atoms of the nitro groups can also participate as weak hydrogen bond acceptors. mdpi.com The presence of these strong intermolecular forces significantly influences the physical properties of the compound, such as its melting point and solubility.

Pnictogen Bonding: Pnictogen bonding is a non-covalent interaction where a pnictogen atom (like arsenic) acts as an electrophilic center and interacts with a nucleophile (such as a lone pair on an oxygen or nitrogen atom). While less commonly discussed than hydrogen bonding, this type of interaction could play a role in the crystal packing and molecular recognition properties of this compound.

Chemical Reactivity and Derivatization

Reactions Involving the Arsinic Acid Moiety

The arsinic acid group, R₂As(O)OH, is the central functional group of the molecule and can undergo several important transformations, including esterification, reduction, and dehydration.

Esterification: Arsinic acids can be esterified with alcohols under anhydrous conditions, typically in the presence of an acid catalyst. This reaction is reversible and the resulting arsinate (B1236438) esters are susceptible to hydrolysis. While specific examples with bis(4-nitrophenyl)arsinic acid are not extensively documented in readily available literature, the general reaction is expected to proceed as follows:

(4-NO₂C₆H₄)₂As(O)OH + R'OH ⇌ (4-NO₂C₆H₄)₂As(O)OR' + H₂O

The reactivity in esterification can be influenced by the nature of the alcohol and the reaction conditions.

| Reactant | Conditions | Product |

| Alcohol (e.g., Methanol (B129727), Ethanol) | Anhydrous, Acid catalyst | Arsinate ester |

| Diol (e.g., Ethylene glycol) | Anhydrous, Acid catalyst | Cyclic arsinate ester |

Reduction: The pentavalent arsenic center in the arsinic acid can be reduced to a trivalent arsine. Common reducing agents for this transformation include sulfur dioxide, often in the presence of a halide source like hydrochloric or hydriodic acid. The resulting bis(4-nitrophenyl)arsinous acid or its corresponding halide would be highly reactive intermediates. Further reduction can lead to the formation of arsines.

Dehydration: Upon heating, arsinic acids can undergo intermolecular dehydration to form polymeric anhydrides, known as polyarsinoxanes. For this compound, this would result in a polymer with repeating -[As(4-NO₂C₆H₄)₂-O]- units.

Transformations of the Nitro Groups

The two nitro groups on the phenyl rings are highly susceptible to reduction, offering a gateway to a variety of amino derivatives. The reduction can be controlled to yield different products.

Reduction to Amines: The most common transformation is the reduction of the nitro groups to primary amines, yielding bis(4-aminophenyl)arsinic acid. A wide array of reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions. wikipedia.org

| Reducing Agent | Conditions | Product |

| H₂/Pd, Pt, or Ni catalyst | Catalytic hydrogenation | Bis(4-aminophenyl)arsinic acid |

| Fe, Sn, or Zn in acid (e.g., HCl) | Metal-acid reduction | Bis(4-aminophenyl)arsinic acid |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Bis(4-aminophenyl)arsinic acid |

| Tin(II) Chloride (SnCl₂) | Acidic solution | Bis(4-aminophenyl)arsinic acid |

Partial Reduction: Under milder conditions, it is possible to achieve partial reduction to intermediate oxidation states.

Hydroxylamines: Reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding bis(4-hydroxylaminophenyl)arsinic acid. wikipedia.org

Azo and Azoxy Compounds: The use of certain reducing agents, particularly in alkaline media, can lead to the formation of dimeric products such as azoxy and azo compounds, where two molecules of the parent arsinic acid are linked through an -N=N(O)- or -N=N- bridge, respectively.

Modification of the Phenyl Rings

The phenyl rings of this compound are deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the nitro group and the arsinic acid moiety. Conversely, they are activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro groups makes the phenyl rings susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro groups. This allows for the displacement of a suitable leaving group, although in the case of this compound, direct displacement of a group other than a strategically placed halogen is unlikely. However, if a halogen were present on the ring, it could be displaced by nucleophiles such as alkoxides, amines, or thiolates.

Formation of Polymeric or Supramolecular Structures

The derivatized forms of this compound can serve as monomers for the synthesis of polymers or as building blocks for supramolecular assemblies.

Polymer Formation: The reduction of the nitro groups to amines furnishes a diamino monomer, bis(4-aminophenyl)arsinic acid. This diamine can be used in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. These polymers would contain the arsinic acid moiety as a recurring unit in the polymer backbone, potentially imparting unique thermal or chemical properties. researchgate.netncl.res.in

Similarly, if the nitro groups were to be converted into carboxylic acid groups (a multi-step process), the resulting bis(4-carboxyphenyl)arsinic acid could be used to synthesize polyesters or coordination polymers. Coordination polymers can be formed by reacting such a dicarboxylic acid ligand with metal ions, leading to extended network structures. nih.govrsc.orgmdpi.com

Supramolecular Structures: The arsinic acid group, as well as the nitro groups, can participate in the formation of hydrogen-bonding networks. In the solid state, these interactions can lead to the self-assembly of molecules into well-defined supramolecular architectures. The crystal packing is often dominated by hydrogen bonds involving the arsinic acid hydroxyl group as a donor and the arsenyl oxygen or the nitro groups as acceptors. nih.govmdpi.comrsc.org The study of these non-covalent interactions is crucial for understanding the crystal engineering of organoarsenic compounds.

Mechanistic Investigations of Key Reactions

The mechanisms of the fundamental reactions involving this compound are generally analogous to those of simpler, related compounds.

Mechanism of Nitro Group Reduction: The reduction of aromatic nitro compounds is a complex process that proceeds through several intermediates. orientjchem.org In a typical metal-acid reduction, the reaction is thought to involve a series of single electron transfers from the metal surface. The generally accepted pathway involves the initial formation of a nitroso intermediate, followed by a hydroxylamine (B1172632), and finally the amine. The exact mechanism can vary depending on the reducing agent and the reaction conditions.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of any potential electrophilic aromatic substitution on the deactivated rings would follow the classical arenium ion pathway. masterorganicchemistry.com An electrophile would attack the π-system of the aromatic ring, leading to a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The loss of a proton from the ring would then restore aromaticity and yield the substituted product. The high activation energy for the formation of the arenium ion in such a deactivated system is the primary reason for the low reactivity.

Hammett Equation and Reactivity: The electronic effects of the substituents on the reactivity of the phenyl rings can be quantitatively assessed using the Hammett equation. wikipedia.orgviu.calibretexts.org The nitro group has a large positive sigma (σ) value, indicating its strong electron-withdrawing nature. The arsinic acid group would also be expected to be electron-withdrawing. These parameters can be used to predict the relative rates of reactions, such as nucleophilic aromatic substitution, on derivatives of this compound.

Applications in Materials Science and Chemical Synthesis Non Biological

Role as Synthetic Intermediates

Bis(4-nitrophenyl)arsinic acid can serve as a versatile synthetic intermediate for the preparation of more complex organoarsenic compounds and other organic molecules. The key reactive centers in this molecule are the nitro groups and the arsinic acid functional group.

The nitro groups on the phenyl rings are susceptible to reduction to form the corresponding amino groups. This transformation of this compound to Bis(4-aminophenyl)arsinic acid opens up a wide range of synthetic possibilities. The resulting diamino compound can be used as a monomer in polymerization reactions to synthesize novel polymers containing arsenic in their backbone. Furthermore, the amino groups can be diazotized and subsequently replaced with various other functional groups (e.g., halogens, hydroxyls, cyano groups) through Sandmeyer or related reactions, allowing for the synthesis of a diverse array of substituted diarylarsinic acids.

The arsinic acid group itself can undergo various transformations. For instance, it can be reduced to the corresponding arsine, which can then be used as a ligand in coordination chemistry or as a building block for organometallic compounds.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications of Product |

| This compound | Reducing agents (e.g., Sn/HCl, H₂/Pd-C) | Bis(4-aminophenyl)arsinic acid | Monomer for polymer synthesis, precursor for diazonium salts |

| Bis(4-aminophenyl)arsinic acid | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Bis(4-halophenyl/cyanophenyl)arsinic acid | Precursors for further functionalization |

| This compound | Strong reducing agents (e.g., LiAlH₄) | Bis(4-nitrophenyl)arsine | Ligand in organometallic chemistry |

Potential in Functional Materials Design

The rigid structure and the presence of polar nitro groups in this compound make it an interesting candidate for the design of functional materials. The nitro groups are known to be electron-withdrawing and can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, which is a key aspect of functional materials design.

For example, the incorporation of this compound into a polymer matrix could enhance the thermal stability and mechanical properties of the material. The polar nature of the nitro groups could also lead to materials with interesting optical or electronic properties, such as non-linear optical (NLO) behavior.

Applications in Organic Synthesis Beyond Peptide Coupling or Protecting Groups

While specific examples are not extensively documented, the reactivity of this compound suggests its potential use as a precursor for catalysts or as a reagent in specialized organic reactions.

Complexes of arsenic-containing ligands are known to catalyze certain organic transformations. By modifying the nitrophenyl groups or the arsinic acid moiety, it may be possible to synthesize novel organoarsenic ligands that can coordinate with metal centers to form catalytically active species. For instance, reduction of the nitro groups to amines, followed by reaction with aldehydes or ketones, could yield Schiff base ligands capable of coordinating with various transition metals. Such complexes could potentially be explored as catalysts in oxidation, reduction, or carbon-carbon bond-forming reactions.

Supramolecular Assembly Applications

The ability of this compound to form well-ordered structures through non-covalent interactions is a key feature for its potential application in supramolecular chemistry. The arsinic acid group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This, combined with the potential for π-π stacking interactions between the nitrophenyl rings, could lead to the formation of one-, two-, or three-dimensional supramolecular networks.

The specific geometry and connectivity of these networks would depend on factors such as the solvent used for crystallization and the presence of other co-forming molecules. The resulting supramolecular assemblies could have applications in areas such as crystal engineering, host-guest chemistry, and the development of porous materials for storage or separation.

Conclusion and Outlook

Summary of Key Research Findings on Bis(4-nitrophenyl)arsinic Acid

Scientific literature dedicated to the specific properties, applications, and detailed synthesis of this compound is exceptionally sparse. The compound is identified with the CAS Number 7795-89-3, confirming its existence in chemical databases.

The most specific information available pertains to its formation as a by-product in certain chemical reactions. One study focused on the preparation of arsenic and phosphorus compounds from stable diazonium salts reported the synthesis of Bis(p-nitrophenyl)arsinic acid. In this research, the reaction of p-nitrobenzenediazonium fluoborate with arsenic trichloride (B1173362) in 80% alcohol with a cuprous bromide catalyst yielded Bis(p-nitrophenyl)arsinic acid, with reported yields between 3% and 21% acs.org. The primary product of this reaction was p-nitrobenzenearsonic acid acs.org.

Beyond this synthetic data, there is a significant lack of published research detailing its chemical, physical, or toxicological properties. Its potential applications, mechanisms of action, or role in any biological or industrial processes remain uninvestigated in the available scientific literature.

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated.

Remaining Challenges and Open Questions

The lack of research on this compound is emblematic of the broader challenges facing the field of organoarsenic chemistry. The primary open question is the fundamental characterization of the compound—its physical and chemical properties, spectroscopic data, and crystal structure are all currently undocumented in readily accessible literature.

The challenges that likely contribute to this knowledge gap include:

Toxicity Concerns : Arsenic and its compounds are well-known for their toxicity wikipedia.org. Handling potentially hazardous organoarsenic compounds requires stringent safety protocols, which can deter experimental investigation, especially for novel or poorly understood molecules rsc.orgnih.gov.

Synthetic Difficulties : The synthesis of organoarsenic compounds can be challenging. For instance, the Bart reaction, a common method for preparing aromatic arsonic and arsinic acids, involves diazonium salts which can be unstable organicreactions.org. Furthermore, conventional synthetic routes often require volatile and highly toxic arsenic precursors, restricting experimental work nih.gov.

Declining Industrial Application : Many historical applications of organoarsenicals, such as in insecticides, herbicides, and fungicides, are being phased out due to environmental and health concerns wikipedia.orgusa-journals.com. This decline in industrial relevance has likely reduced funding and interest in the research and development of new compounds within this class.